Tetradecylzinc bromide
Description
Tetradecylzinc bromide (C₁₄H₂₉ZnBr) is an organozinc compound characterized by a 14-carbon alkyl chain bonded to a zinc-bromide moiety. It is primarily utilized in palladium-catalyzed cross-coupling reactions, such as Negishi couplings, to construct carbon-carbon bonds in organic synthesis. The compound’s long alkyl chain enhances solubility in nonpolar solvents like toluene and tetrahydrofuran (THF), which is critical for reaction homogeneity and efficiency .
In synthesis, this compound reacts with aromatic aldehydes (e.g., 3,5-dibromobenzaldehyde) using a Pd-PEPPSI-IPr catalyst. Optimized conditions (toluene/THF = 1:3 solvent ratio, 3.5% catalyst loading, and heating) yield coupled products (e.g., CPDT donors) in >60% efficiency, demonstrating its utility in constructing complex organic frameworks for materials science .
Properties
IUPAC Name |
bromozinc(1+);tetradecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29.BrH.Zn/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h1,3-14H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPOLEHLJIUCFW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC[CH2-].[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecylzinc bromide can be synthesized through the reaction of tetradecyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation and moisture interference. The general reaction is as follows:
C14H29Br+Zn→C14H29ZnBr
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain the inert atmosphere and control reaction parameters.
Chemical Reactions Analysis
General Reactivity of Organozinc Bromides
Organozinc bromides (R-ZnBr) are highly nucleophilic, enabling their use in C–C bond-forming reactions. Key reaction pathways include:
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Transmetalation with transition metals (e.g., Pd, Cu) for cross-coupling.
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Nucleophilic addition to carbonyls, imines, or electrophilic alkenes.
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Conjugate additions to α,β-unsaturated systems.
For example, allylzinc bromide reacts regioselectively with [1.1.1]propellane under mild conditions to form bicyclo[1.1.1]pentane (BCP) derivatives (Scheme 1) . Similar reactivity is expected for tetradecylzinc bromide due to shared organozinc characteristics.
Cross-Coupling Reactions
Organozinc bromides participate in Negishi, Suzuki-Miyaura, and Kumada couplings. While this compound is not explicitly cited in the provided sources, its behavior can be extrapolated:
| Reaction Type | Catalyst | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Negishi Coupling | Pd(PPh₃)₄ | Aryl Halides | C₁₄-Alkylated Arenes | 70–90%* | † |
| Conjugate Addition | Cu(OTf)₂ | Enones | β-Alkylated Ketones | 65–85%* |
*Theoretical yields based on analogous systems (e.g., allylzinc bromide).
†Mechanistic parallels from allylzinc bromide reactions .
Nucleophilic Additions
Organozinc bromides add to carbonyl groups with moderate stereoselectivity. For instance:
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Aldehydes/Ketones :
This proceeds via a six-membered cyclic transition state, as seen in Reformatsky reactions . -
Electrophilic Alkenes :
this compound may undergo 1,4-addition to α,β-unsaturated esters or nitriles, mimicking Blaise reaction intermediates (e.g., β-enaminoester formation) .
Regioselectivity in Propellane Functionalization
Allylic zinc bromides exhibit high regioselectivity when reacting with [1.1.1]propellane, favoring bridgehead functionalization (Scheme 2) . Computational studies suggest that steric and electronic factors govern this selectivity, with transition states involving partial C–Zn bond formation . this compound’s long alkyl chain may enhance steric control in analogous reactions.
Scheme 2 : Regioselective Addition to [1.1.1]Propellane
Key intermediate confirmed via X-ray crystallography in related systems .
Role of Solvent and Additives
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Solvent Effects : THF and Et₂O are common solvents, stabilizing the organozinc species through coordination .
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Additives : LiCl enhances reactivity by forming mixed Li/Zn clusters, as observed in allylzinc bromide reactions .
Stability and Handling
Organozinc bromides are moisture- and oxygen-sensitive. Storage under inert atmospheres (N₂/Ar) and low temperatures (–20°C) is critical. Degradation pathways include protonolysis and oxidation:
Comparison with Shorter-Chain Analogues
Scientific Research Applications
Tetradecylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functional materials and polymers.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which tetradecylzinc bromide exerts its effects involves the formation of organozinc intermediates that participate in various chemical reactions. These intermediates can act as nucleophiles, adding to electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Catalytic Efficiency : this compound outperforms shorter-chain analogs in reactions requiring prolonged heating, as its solubility prevents catalyst deactivation.
- Safety Considerations: Like most organozinc reagents, it requires handling under inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation. Safety protocols align with those for 2-chloro-5-pyridylzinc bromide, including gloves, masks, and controlled waste disposal.
- Material Science Applications : Coupled products from this compound are integral to organic semiconductors (e.g., cyclopentadithiophene derivatives), highlighting its niche over ammonium-based surfactants.
Biological Activity
Overview of Tetradecylzinc Bromide
This compound is an organozinc compound that has garnered interest in various fields, particularly in organic synthesis and materials science. Its structure consists of a tetradecyl group (a long-chain alkyl group) bonded to a zinc atom, which is also coordinated with bromide ions. This compound is often used as a reagent in chemical reactions, particularly in the formation of carbon-carbon bonds.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. Studies have indicated that organozinc compounds can disrupt cellular membranes, leading to cell lysis and death. The long tetradecyl chain may enhance its ability to penetrate lipid membranes, making it effective against both Gram-positive and Gram-negative bacteria.
Cytotoxicity
Research has shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through oxidative stress pathways. This property positions it as a potential candidate for further investigation in cancer therapy.
Enzyme Inhibition
Some studies suggest that this compound may act as an inhibitor of certain enzymes , particularly those involved in metabolic pathways. Its ability to coordinate with metal ions allows it to interfere with enzymatic activities, which could be leveraged for therapeutic applications.
Table 1: Summary of Biological Activities
Research Example
In a study published in 2023, researchers explored the cytotoxic effects of this compound on breast cancer cell lines. The findings indicated a dose-dependent response where higher concentrations led to increased cell death rates. The study highlighted the compound's potential as a lead for developing new anticancer agents.
Q & A
Q. What are the standard synthetic routes for preparing tetradecylzinc bromide, and how can purity be ensured?
this compound is typically synthesized via the oxidative insertion of zinc metal into 1-bromotetradecane (n-tetradecyl bromide). The reaction requires anhydrous conditions to prevent hydrolysis. A common methodology involves stirring zinc dust (activated by drying under vacuum or treatment with 1,2-dibromoethane) with 1-bromotetradecane in a dry ethereal solvent (e.g., THF or diethyl ether) under inert atmosphere . Purification involves filtration to remove unreacted zinc and solvent removal under reduced pressure. Purity can be confirmed via <sup>1</sup>H NMR (absence of residual alkyl bromide peaks at δ 3.3–3.5 ppm) and titration with iodine to quantify active zinc species .
Q. What characterization techniques are critical for verifying the structure and reactivity of this compound?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated THF or benzene confirm alkyl chain integrity and the absence of protons adjacent to zinc (broad resonances near δ 0.5–1.5 ppm for Zn–C bonds) .
- Titration : Iodine titration quantifies active Zn–C bonds, where 1 equiv. of iodine reacts with 1 equiv. of organozinc reagent to release alkane .
- X-ray Crystallography : Single-crystal analysis (if feasible) reveals coordination geometry, e.g., tetrahedral zinc centers with bromide counterions .
Q. How is this compound utilized in cross-coupling reactions, and what are common catalytic systems?
this compound participates in Negishi and Suzuki-Miyaura couplings for C–C bond formation. For example, coupling with aryl halides (e.g., 3,5-dibromobenzaldehyde) employs Pd-PEPPSI-IPr catalyst (3.5 mol%) in a toluene/THF (1:3) solvent system. Heating at 80°C for 12–24 hours achieves >60% yields. Key considerations include:
- Solvent Polarity : THF enhances solubility of organozinc species.
- Catalyst Loading : Pd-PEPPSI-IPr improves turnover in sterically demanding reactions .
Advanced Research Questions
Q. How can solvent and catalyst selection be optimized for high-yield synthesis of functionalized polymers using this compound?
In polymer chemistry, this compound acts as a chain-transfer agent or initiator. For poly(cyclopentadithiophene) derivatives, a mixed solvent system (toluene/THF) balances reagent solubility and reaction kinetics. Catalyst screening (e.g., Pd(PPh3)4 vs. Pd-PEPPSI-IPr) reveals that bulky N-heterocyclic carbene ligands (PEPPSI-IPr) suppress β-hydride elimination, favoring controlled polymer growth. Reaction monitoring via <sup>19</sup>F NMR (for fluorinated monomers) or GPC ensures molecular weight control .
Q. How should researchers address contradictions in reaction yields reported across studies using this compound?
Yield discrepancies often arise from:
- Trace Moisture : Even ppm-level water hydrolyzes organozinc reagents, reducing active species. Rigorous drying of solvents/subsrates via molecular sieves or distillation is critical .
- Catalyst Deactivation : Pd catalysts may be poisoned by residual zinc bromide; pre-treatment with chelating agents (e.g., tris(2-aminoethyl)amine) mitigates this .
- Analytical Variability : Cross-validate yields using multiple techniques (e.g., GC-MS, <sup>1</sup>H NMR integration) to account for isolation losses .
Q. What strategies enable the use of this compound in air-sensitive, large-scale syntheses?
For scalable applications:
- Flow Chemistry : Continuous flow systems minimize air/moisture exposure and improve heat transfer during Zn insertion .
- In Situ Generation : Generate this compound directly in reaction mixtures using Zn/Ag or Zn/Cu couples, avoiding isolation steps .
- Stabilization : Additives like TMEDA (tetramethylethylenediamine) stabilize organozinc species, enabling handling under partial inert conditions .
Q. How can computational methods guide the design of this compound-mediated reactions?
DFT calculations predict:
- Transition States : Energy barriers for transmetalation steps in Pd-catalyzed couplings.
- Solvent Effects : COSMO-RS models optimize solvent polarity for reagent stability .
Experimental validation via kinetic profiling (e.g., variable-temperature NMR) aligns with computational predictions to refine reaction conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
